molecular formula C5H5N5 B13631872 2-(Azidomethyl)pyrazine CAS No. 39204-48-3

2-(Azidomethyl)pyrazine

Cat. No.: B13631872
CAS No.: 39204-48-3
M. Wt: 135.13 g/mol
InChI Key: VHIWZNBMMQUAQL-UHFFFAOYSA-N
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Description

2-(Azidomethyl)pyrazine is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrazine typically involves the reaction of pyrazine derivatives with azidomethyl reagents. One common method is the nucleophilic substitution reaction where a halomethylpyrazine reacts with sodium azide under mild conditions . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)pyrazine largely depends on the specific application. In biological systems, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it useful for bioconjugation and drug development . The molecular targets and pathways involved vary depending on the specific derivative and application .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(azidomethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-10-9-4-5-3-7-1-2-8-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIWZNBMMQUAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39204-48-3
Record name 2-(Azidomethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39204-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC166138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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